

# A Comparative Analysis of Vupanorsen and Evinacumab in Lipid Management

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## Compound of Interest

Compound Name: Vupanorsen

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In the landscape of novel therapies for dyslipidemia, **Vupanorsen** and Evinacumab have emerged as promising agents targeting angiopoietin-like protein 3 (ANGPTL3), a key regulator of lipid metabolism. While both drugs share a common target, their distinct mechanisms of action and clinical profiles warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by available experimental data.

## At a Glance: Vupanorsen vs. Evinacumab

Feature	Vupanorsen	Evinacumab
Drug Class	N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide[1][2]	Fully human monoclonal antibody[3][4]
Mechanism of Action	Inhibits the synthesis of ANGPTL3 protein in the liver by targeting its mRNA[5][6]	Binds to circulating ANGPTL3, preventing it from inhibiting lipoprotein lipase (LPL) and endothelial lipase (EL)[3][7][8]
Mode of Administration	Subcutaneous injection[5][9]	Intravenous infusion[3][10]
Primary Indication(s) Studied	Hypertriglyceridemia, Type 2 Diabetes, Non-alcoholic fatty liver disease (NAFLD), Cardiovascular risk reduction, Severe hypertriglyceridemia (SHTG)[5][11]	Homozygous familial hypercholesterolemia (HoFH), Refractory hypercholesterolemia, Severe hypertriglyceridemia[4][7][12]
Development Status	Clinical development program discontinued[13]	Approved for HoFH[3]

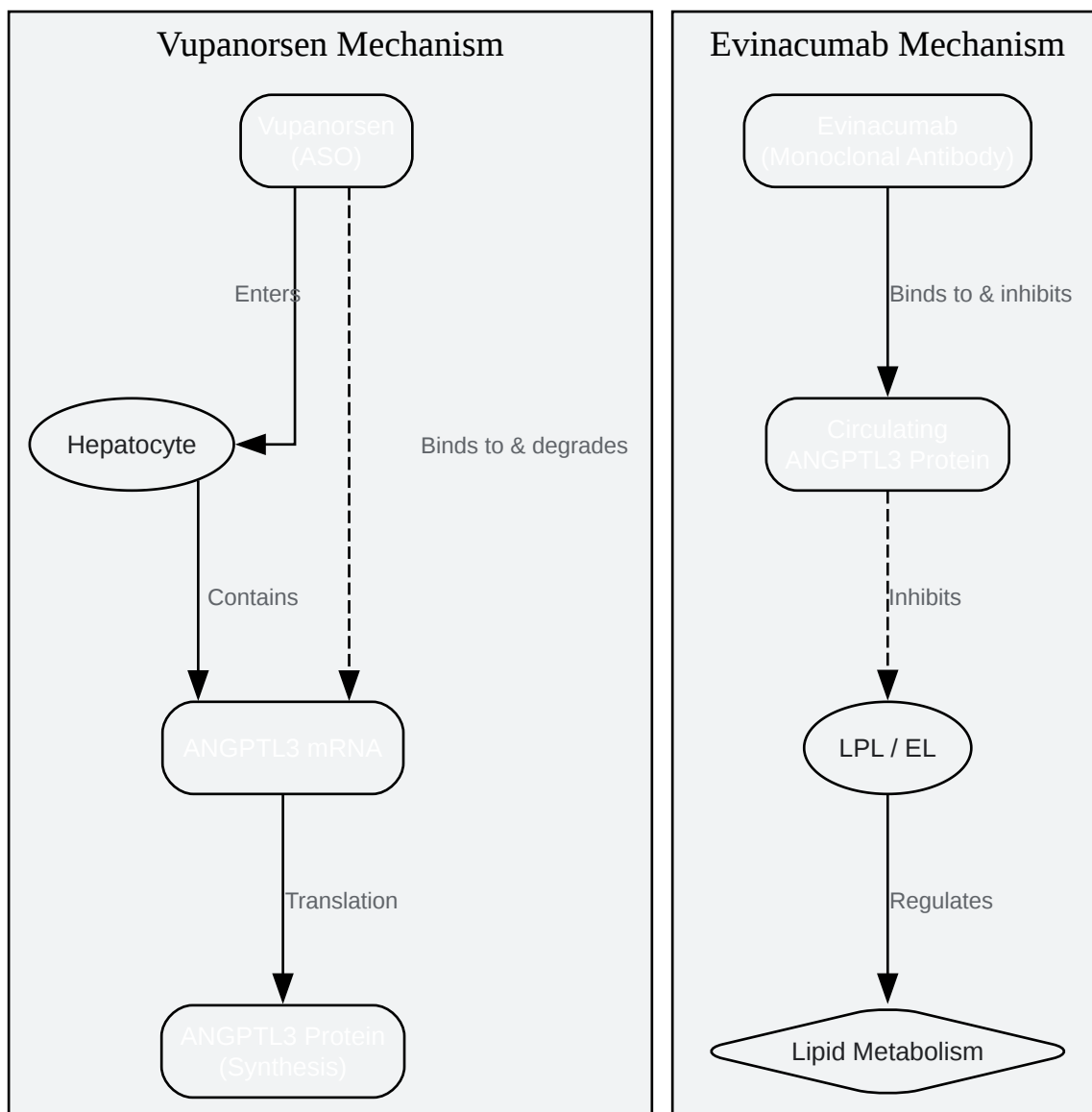
## Mechanism of Action: A Tale of Two Approaches

Both **Vupanorsen** and Evinacumab target ANGPTL3, a protein that plays a crucial role in lipid metabolism by inhibiting LPL and EL. However, they achieve this through fundamentally different mechanisms.

**Vupanorsen**, an antisense oligonucleotide, is designed to reduce the production of ANGPTL3 protein in the liver.[5] The N-acetyl galactosamine (GalNAc) conjugate facilitates targeted delivery to hepatocytes. Once inside the liver cells, **Vupanorsen** binds to the messenger RNA (mRNA) of ANGPTL3, leading to its degradation and thereby preventing the synthesis of the ANGPTL3 protein.[1][2]

Evinacumab, on the other hand, is a fully human monoclonal antibody that works extracellularly.[3][4] It binds to circulating ANGPTL3 protein, neutralizing its inhibitory effect on

LPL and EL.[8] This allows for increased activity of these lipases, leading to enhanced breakdown of triglycerides and other lipoproteins.[7][8]



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Fig. 1: Comparative Mechanisms of Action

## Clinical Efficacy: A Head-to-Head Look at the Data

Direct comparative trials between **Vupanorsen** and Evinacumab are not available. However, data from their respective clinical trials provide insights into their efficacy in modulating various lipid parameters.

## Vupanorsen Clinical Trial Data (Phase 2b - TRANSLATE-TIMI 70)

The TRANSLATE-TIMI 70 study was a Phase 2b, double-blind, placebo-controlled trial that evaluated different doses of **Vupanorsen** in statin-treated patients with elevated non-HDL-C and triglycerides.<sup>[9]</sup>

Parameter	Placebo-Adjusted Percent Change from Baseline (at 24 weeks)
Non-HDL-C (Primary Endpoint)	-22.0% to -27.7% (all doses, $p < 0.001$ ) <sup>[6][9]</sup>
Triglycerides (TG)	-41.3% to -56.8% (dose-dependent, $p < 0.001$ ) <sup>[6]</sup>
ANGPTL3	-69.9% to -95.2% (dose-dependent, $p < 0.001$ ) <sup>[6]</sup>
LDL-C	Modest reductions (7.9% to 16.0%) <sup>[6]</sup>
Apolipoprotein B (ApoB)	Modest reductions (6.0% to 15.1%) <sup>[6]</sup>

## Evinacumab Clinical Trial Data (Phase 3 - ELIPSE HoFH)

The ELIPSE HoFH trial was a Phase 3, randomized, double-blind, placebo-controlled study evaluating Evinacumab in patients with homozygous familial hypercholesterolemia (HoFH) on other lipid-lowering therapies.<sup>[14]</sup>

Parameter	Placebo-Adjusted Percent Change from Baseline (at 24 weeks)
LDL-C (Primary Endpoint)	-49% ( $p < 0.0001$ ) <sup>[15]</sup>
Absolute LDL-C Reduction	132 mg/dL ( $p < 0.0001$ ) <sup>[15]</sup>
Patients achieving LDL-C $< 100$ mg/dL	47% (vs. 23% for placebo, $p = 0.0203$ )

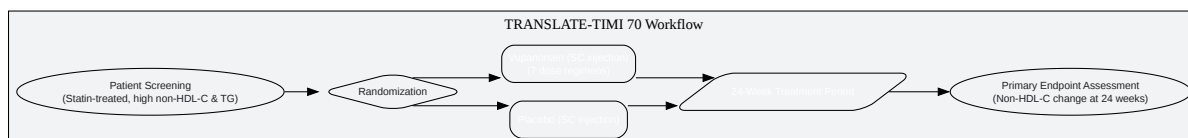
Data from a Phase 3 trial in children aged 5 to 11 with HoFH also showed a 48% reduction in LDL-C at week 24.<sup>[16][17][18]</sup>

## Experimental Protocols

## Vupanorsen: TRANSLATE-TIMI 70 Study Design

The TRANSLATE-TIMI 70 trial was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.<sup>[9][13]</sup>

- Participants: 286 statin-treated adults ( $\geq 40$  years old) with non-HDL-C  $\geq 100$  mg/dL and triglycerides between 150-500 mg/dL.<sup>[9][19]</sup>
- Intervention: Participants were randomized to receive subcutaneous injections of either placebo or one of seven **Vupanorsen** dose regimens (80, 120, or 160 mg every 4 weeks, or 60, 80, 120, or 160 mg every 2 weeks).<sup>[9][19]</sup>
- Primary Endpoint: The primary endpoint was the placebo-adjusted percent change in non-HDL-C from baseline at 24 weeks.<sup>[9][19]</sup>
- Lipid Measurement: Lipid levels were measured at baseline and at 24 weeks in a fasted state.<sup>[6]</sup>



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Fig. 2: TRANSLATE-TIMI 70 Experimental Workflow

## Evinacumab: ELIPSE HoFH Study Design

The ELIPSE HoFH trial was a Phase 3, multinational, randomized, double-blind, placebo-controlled, parallel-group study.<sup>[14]</sup>

- Participants: 65 patients aged 12 years or older with HoFH who were on other lipid-lowering therapies.<sup>[14]</sup>

- Intervention: Patients were randomized to receive intravenous infusions of either placebo or Evinacumab at a dose of 15 mg/kg every four weeks.[14]
- Primary Endpoint: The primary endpoint was the reduction of LDL-C from baseline with Evinacumab compared to placebo at 24 weeks.[14]

## Safety and Tolerability

**Vupanorsen:** In the TRANSLATE-TIMI 70 trial, **Vupanorsen** was associated with dose-dependent increases in liver fat and elevations in liver enzymes (alanine aminotransferase and aspartate aminotransferase).[2][13] Injection site reactions were also more frequent at higher doses.[6][20] These safety concerns, coupled with the modest efficacy, led to the discontinuation of the clinical development program.[13][21]

**Evinacumab:** In the ELIPSE HoFH trial, Evinacumab was generally well-tolerated.[15] The most common adverse events that occurred more frequently with Evinacumab than placebo were influenza-like illness and rhinorrhea.[15]

## Conclusion

**Vupanorsen** and Evinacumab represent two distinct therapeutic strategies for targeting ANGPTL3. While both have demonstrated the ability to modulate lipid levels, their clinical development paths have diverged significantly.

Evinacumab has shown robust efficacy in reducing LDL-C in the difficult-to-treat HoFH population, leading to its approval for this indication.[3][22] Its mechanism of action, which is independent of the LDL receptor, makes it a valuable therapeutic option for these patients.[4][23]

**Vupanorsen**, while effective in reducing triglycerides and non-HDL-C, demonstrated a less favorable safety profile, particularly concerning liver-related adverse events.[2][13][20] The magnitude of its effect on key atherogenic lipoproteins was also considered modest, ultimately leading to the cessation of its development for cardiovascular risk reduction and severe hypertriglyceridemia.[13][21]

For researchers and drug development professionals, the comparative study of these two agents offers valuable insights into the nuances of targeting ANGPTL3, highlighting the

importance of both efficacy and safety in the development of novel lipid-lowering therapies.

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